molecular formula C12H14N4O B3153050 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine CAS No. 749200-87-1

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine

Cat. No.: B3153050
CAS No.: 749200-87-1
M. Wt: 230.27 g/mol
InChI Key: XPFNRRRGXGJZNX-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFNRRRGXGJZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of piperidine-4-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

3-(5-Naphthalen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine
  • Key Difference : Naphthalen-2-yl replaces piperidin-4-yl.
  • Properties :
    • Exhibits 91.4% corrosion inhibition efficiency for mild steel in 1 M HCl, attributed to strong adsorption via π-electrons and planar geometry .
    • The naphthyl group enhances hydrophobicity, improving surface coverage compared to the smaller piperidine substituent.
Piperazine-Substituted Analogs
  • Example : 2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile.
  • Key Difference : Piperazine (two amine groups) replaces piperidine.
  • Properties :
    • Demonstrated in vivo anticonvulsant activity , likely due to increased hydrogen bonding and solubility from the additional amine .
    • Piperazine’s higher basicity (pKa ~9.8 vs. piperidine’s pKa ~11.4) may alter pharmacokinetics.
Methoxyphenyl-Substituted Analogs
  • Example : 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine (CAS 1000303-05-9).
  • Key Difference : Methoxyphenyl replaces piperidinyl.
  • Properties :
    • Electron-donating methoxy groups enhance adsorption on metal surfaces, improving corrosion inhibition .
    • Positional isomerism (e.g., 2-methoxy vs. 4-methoxy) influences steric effects and electronic distribution.
Nitrophenyl-Substituted Analogs
  • Example : 3-[5-(4-Hydroxy-3-methoxy-5-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-pyridine.
  • Key Difference : Nitro and hydroxyl groups introduce electron-withdrawing effects.
  • Hydroxyl groups enhance solubility in polar solvents.

Positional Isomerism on the Pyridine Ring

  • Example : 4-[5-(2-Methoxyphenyl)-[1,3,4]oxadiazol-2-yl]-pyridine (CAS 1000303-05-9).
  • Key Difference : Oxadiazole substitution at the pyridine 4-position vs. 3-position.
  • Impact :
    • Alters molecular dipole moments and steric interactions, affecting binding to biological targets (e.g., enzymes) .

Functional Group Modifications

Brominated Derivatives
  • Example : 6-[3-(5-Bromomethyl-[1,3,4]oxadiazol-2-yl)-pyridin-4-ylmethyl]-cyclohexa-2,4-dienethione.
  • Applications :
    • Serves as an intermediate for Suzuki coupling or nucleophilic substitution reactions in drug development .
Sulfonyl-Substituted Analogs
  • Example : 1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine.
  • Key Difference : Sulfonyl groups enhance solubility and stability.
  • Applications :
    • Improved bioavailability in aqueous environments compared to piperidine analogs .

Biological Activity

3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

Molecular Formula: C12H14N4O
Molecular Weight: 226.27 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3

The compound features a piperidine ring, an oxadiazole ring, and a pyridine ring, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of piperidine derivatives with hydrazides under dehydrating conditions such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) .

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further highlights its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that this compound may exhibit anticancer properties. For example, related oxadiazole derivatives showed cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism appears to involve apoptosis induction through increased expression of pro-apoptotic proteins such as p53 .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The oxadiazole ring facilitates binding to enzymes or receptors involved in critical cellular signaling pathways. This compound has been shown to inhibit various kinases and proteases that play essential roles in cancer progression and microbial resistance .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison is made with other oxadiazole derivatives:

Compound Name Biological Activity IC50 Values Notes
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidineModerate antibacterial15 μMExhibits lower potency than 3-(5-Piperidin...)
2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazoleAnticancer10 μMSimilar structure but different activity profile
1-{1-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}piperidinHigh anticancer<10 μMMore potent than many derivatives

Case Studies

Recent studies have focused on the development of novel oxadiazole derivatives for therapeutic applications. For instance:

  • Antimicrobial Evaluation : A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against various strains. The most active compounds were identified based on their MIC values and were subjected to further molecular docking studies to elucidate their interactions at the molecular level .
  • Cytotoxicity Studies : Another study assessed the cytotoxic potential of related compounds against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity and selectivity towards cancer cells versus normal cells .

Q & A

Basic: What are the optimal synthetic routes for 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine, and how can reaction completion be monitored?

Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with a piperidine-containing precursor. A common approach includes:

  • Step 1: Reacting 4-piperidinecarboxylic acid hydrazide with a pyridine-linked carbonyl compound (e.g., pyridine-3-carbonyl chloride) under reflux in anhydrous ethanol.
  • Step 2: Cyclizing the intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .
  • Monitoring: Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) is used to track reaction progress. A UV lamp (254 nm) or iodine staining identifies unreacted starting materials .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm the oxadiazole ring formation (e.g., absence of NH₂ peaks) and piperidine/pyridine substituents. For example, the oxadiazole C-2 carbon resonates at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy: Look for C=N stretching vibrations (~1600 cm⁻¹) and absence of C=O peaks from intermediates .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can molecular docking studies be designed to predict the biological activity of this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors with known oxadiazole interactions (e.g., bacterial enoyl-ACP reductase for antibacterial studies) .
  • Software Tools: Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing protonation states (e.g., pyridine nitrogen at physiological pH) .
  • Validation: Compare docking scores with positive controls (e.g., known inhibitors) and validate via MD simulations to assess binding stability .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and solvent controls (DMSO ≤1% v/v) .
  • Data Normalization: Express activity as IC₅₀ or MIC values relative to internal standards.
  • Mechanistic Probes: Use competitive binding assays (e.g., fluorescence quenching) to confirm target engagement when activity discrepancies arise .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: Synthesize hydrochloride salts (e.g., via HCl gas in methanol) to enhance water solubility, as seen in related piperidine-oxadiazole derivatives .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrin-based vehicles for intraperitoneal administration .
  • Prodrug Design: Introduce ester groups at the pyridine nitrogen, which hydrolyze in vivo to release the active compound .

Advanced: How can regioselectivity challenges during oxadiazole synthesis be addressed?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce side reactions (e.g., ring-opening) by shortening reaction times (e.g., 10 min at 120°C vs. 6 hours conventional) .
  • Protecting Groups: Temporarily protect the piperidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks during cyclization .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (risk code: H315-H319) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Light Sensitivity: Store solutions in amber vials and assess photodegradation under UV light (λ = 365 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Reactant of Route 2
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine

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